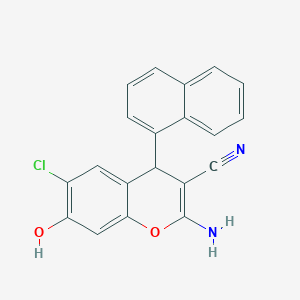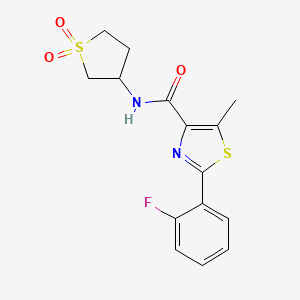![molecular formula C28H21N5 B5109063 1-[(1-methylbenzimidazol-2-yl)diazenyl]-N-naphthalen-1-ylnaphthalen-2-amine](/img/structure/B5109063.png)
1-[(1-methylbenzimidazol-2-yl)diazenyl]-N-naphthalen-1-ylnaphthalen-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(1-methylbenzimidazol-2-yl)diazenyl]-N-naphthalen-1-ylnaphthalen-2-amine is a complex organic compound that features a benzimidazole moiety linked to a naphthalene structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1-methylbenzimidazol-2-yl)diazenyl]-N-naphthalen-1-ylnaphthalen-2-amine typically involves the following steps:
Formation of the Benzimidazole Moiety: The benzimidazole ring is synthesized by condensing o-phenylenediamine with formic acid or its equivalents.
Diazotization: The benzimidazole derivative is then subjected to diazotization using nitrous acid, forming the diazonium salt.
Coupling Reaction: The diazonium salt is coupled with naphthalen-1-ylnaphthalen-2-amine under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes using continuous flow reactors for diazotization and coupling reactions to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
1-[(1-methylbenzimidazol-2-yl)diazenyl]-N-naphthalen-1-ylnaphthalen-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of amines and reduced aromatic compounds.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1-[(1-methylbenzimidazol-2-yl)diazenyl]-N-naphthalen-1-ylnaphthalen-2-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and antiviral agent.
Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: Serves as a building block for synthesizing more complex molecules.
Mechanism of Action
The mechanism of action of 1-[(1-methylbenzimidazol-2-yl)diazenyl]-N-naphthalen-1-ylnaphthalen-2-amine involves its interaction with various molecular targets:
Antimicrobial Activity: It inhibits bacterial DNA synthesis by intercalating into the DNA strands.
Anticancer Activity: Induces apoptosis in cancer cells by activating caspase pathways.
Antiviral Activity: Inhibits viral replication by targeting viral polymerases.
Comparison with Similar Compounds
Similar Compounds
- **1-[(1-methylbenzimidazol-2-yl)diazenyl]-N-phenylnaphthalen-2-amine
- **2-[(1-methylbenzimidazol-2-yl)diazenyl]-N-naphthalen-1-ylnaphthalen-2-amine
Uniqueness
1-[(1-methylbenzimidazol-2-yl)diazenyl]-N-naphthalen-1-ylnaphthalen-2-amine is unique due to its specific structural configuration, which imparts distinct electronic and steric properties. This uniqueness makes it particularly effective in its applications compared to other similar compounds .
Properties
IUPAC Name |
1-[(1-methylbenzimidazol-2-yl)diazenyl]-N-naphthalen-1-ylnaphthalen-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H21N5/c1-33-26-16-7-6-14-24(26)30-28(33)32-31-27-22-13-5-3-10-20(22)17-18-25(27)29-23-15-8-11-19-9-2-4-12-21(19)23/h2-18,29H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLSMUSMMEACDFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1N=NC3=C(C=CC4=CC=CC=C43)NC5=CC=CC6=CC=CC=C65 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H21N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-chlorophenyl)-2-{[4-(4-methylphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B5108988.png)
![1-[2-(3,4-dimethoxyphenyl)ethyl]-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5108995.png)
![N-methyl-N-(1-methylpiperidin-4-yl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine;hydrochloride](/img/structure/B5108996.png)

![2-(4-bromophenoxy)-N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B5109013.png)
![8-chloro-2-(4-ethylphenyl)-N'-[1-(4-propoxyphenyl)ethylidene]-4-quinolinecarbohydrazide](/img/structure/B5109028.png)
![2-cyano-N-[(Z)-[3-methoxy-4-[(E)-3-phenylprop-2-enoxy]phenyl]methylideneamino]acetamide](/img/structure/B5109031.png)

![N-(3-chlorophenyl)-2-[4-(phenylsulfamoyl)phenoxy]acetamide](/img/structure/B5109043.png)
![4-[2-(2-methoxyphenoxy)ethoxy]benzaldehyde](/img/structure/B5109048.png)
![4-{[2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-2-methoxyphenyl 2-chlorobenzoate](/img/structure/B5109050.png)

![1-ethyl-4-[4-(4-methoxyphenoxy)butoxy]benzene](/img/structure/B5109088.png)
